

# An In-depth Technical Guide to the Molecular Structure of 6-Hydroxynicotinamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Hydroxynicotinamide

Cat. No.: B1222860

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Hydroxynicotinamide**, a derivative of nicotinamide (a form of vitamin B3), is a molecule of interest in medicinal chemistry and drug development. Its structure, characterized by a pyridinone ring with a carboxamide substituent, suggests potential biological activities. This technical guide provides a comprehensive overview of the molecular structure of **6-Hydroxynicotinamide**, including its key identifiers, structural data, and insights into its potential biological relevance. Due to the limited availability of direct experimental data for **6-Hydroxynicotinamide**, this guide incorporates data from closely related compounds and computational predictions to offer a thorough understanding of its molecular characteristics.

## Molecular Identity and Physicochemical Properties

**6-Hydroxynicotinamide**, also known as 6-oxo-1,6-dihydropyridine-3-carboxamide, is a small organic molecule with the chemical formula  $C_6H_6N_2O_2$ .<sup>[1][2]</sup> Its structure features a pyridine ring system that exists in a tautomeric equilibrium between the hydroxy-pyridine and pyridinone forms, with the latter being predominant.

Table 1: Key Identifiers for **6-Hydroxynicotinamide**

Identifier	Value	Reference
IUPAC Name	6-oxo-1,6-dihydropyridine-3-carboxamide	[3]
Synonyms	6-hydroxy-nicotinamide, 6-Oxo-1,6-dihydronicotinamide	[1]
CAS Number	3670-59-5	[4]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	138.12 g/mol	[1]
SMILES String	<chem>C1=CC(=O)NC=C1C(=O)N</chem>	[3]
InChI Key	NGPNYDVHEUXWIA-UHFFFAOYSA-N	[1]

Table 2: Predicted Physicochemical Properties of **6-Hydroxynicotinamide**

Property	Predicted Value
XlogP	-1.2
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	3
Rotatable Bonds	1
Topological Polar Surface Area	72.2 Å <sup>2</sup>

Note: These properties were predicted using computational models.

## Molecular Structure and Geometry

The precise experimental determination of bond lengths and angles for **6-Hydroxynicotinamide** through X-ray crystallography has not been widely reported. However, the crystal structure of the closely related compound, 6-hydroxynicotinic acid, provides valuable insights into the geometry of the pyridinone ring.[5]

Table 3: Comparison of Experimental Bond Lengths and Angles of 6-Hydroxynicotinic Acid

Parameter	Bond/Angle	Experimental Value (Å or °)
Bond Lengths	C2-C3	1.425
	C3-C4	1.378
	C4-C5	1.417
	C5-N1	1.365
	C6-N1	1.385
	C2-C6	1.442
	C3-C7 (Carboxyl)	1.481
Bond Angles	N1-C2-C3	118.0
	C2-C3-C4	120.3
	C3-C4-C5	119.9
	C4-C5-N1	120.9
	C5-N1-C6	123.6
	C2-N1-C6	117.2

Data obtained from the crystal structure of 6-hydroxynicotinic acid and may vary slightly for **6-Hydroxynicotinamide**.<sup>[5]</sup>

## Experimental Protocols

### Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxamide (Hypothetical Protocol)

While a specific, detailed protocol for the synthesis of **6-Hydroxynicotinamide** is not readily available in the cited literature, a plausible route can be adapted from the synthesis of structurally similar 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.<sup>[6][7]</sup>

Experimental Workflow: Hypothetical Synthesis



[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis workflow for **6-Hydroxynicotinamide**.

Methodology:

- Cyclization: A mixture of diethyl (ethoxymethylene)malonate and cyanoacetamide in the presence of a base like sodium ethoxide would be refluxed in ethanol to form the pyridinone ring.
- Hydrolysis: The resulting ethyl ester intermediate would be subjected to acidic or basic hydrolysis to yield 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
- Amidation: The carboxylic acid would then be converted to the corresponding amide, **6-Hydroxynicotinamide**, using standard amidation methods, such as activation with a coupling agent (e.g., DCC, EDC) followed by treatment with ammonia.

## Spectroscopic Characterization

Spectroscopic data for **6-Hydroxynicotinamide** is not extensively published. However, data from nicotinamide and 6-hydroxynicotinic acid can be used for comparative analysis.

Table 4: Expected Spectroscopic Data for **6-Hydroxynicotinamide**

Technique	Expected Features	Reference (Related Compounds)
$^1\text{H}$ NMR	Aromatic protons on the pyridinone ring ( $\delta$ 6.5-8.5 ppm), Amide protons (broad singlet, $\delta$ 7.0-8.0 ppm), NH proton on the ring (broad singlet, $\delta$ 11.0-12.0 ppm)	[8]
$^{13}\text{C}$ NMR	Carbonyl carbons (amide and ring, $\delta$ 160-175 ppm), Aromatic carbons ( $\delta$ 100-150 ppm)	[9][10][11]
FTIR ( $\text{cm}^{-1}$ )	N-H stretching (amide and ring, 3100-3400), C=O stretching (amide and ring, 1640-1680), C=C and C=N stretching (aromatic ring, 1400-1600)	[12][13][14]
Mass Spectrometry (EI)	Molecular ion peak ( $m/z$ = 138), Fragmentation pattern corresponding to the loss of $\text{NH}_2$ and CO.	[15][16]

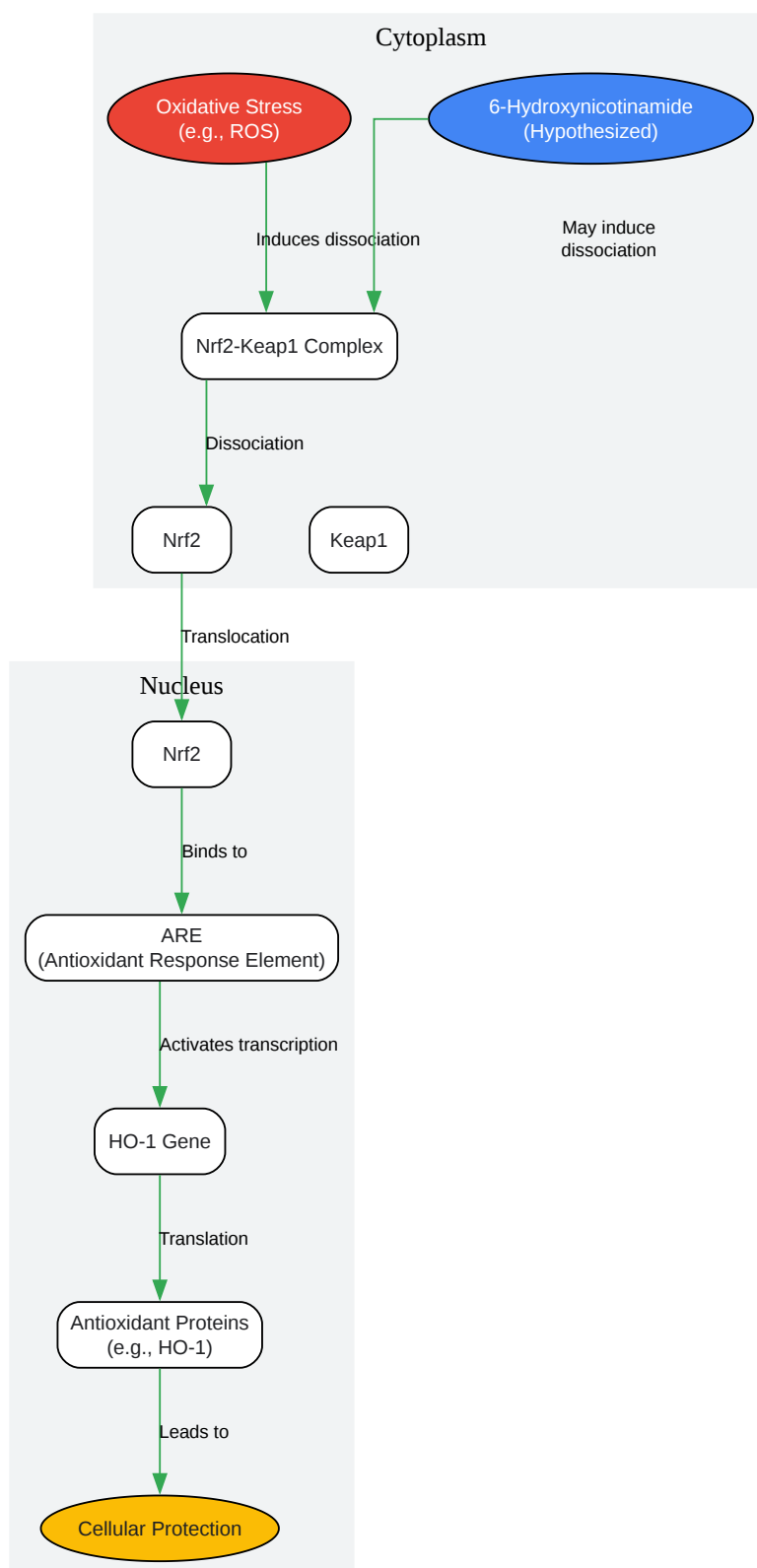
## Potential Biological Signaling Pathway Involvement

Direct studies on the signaling pathways modulated by **6-Hydroxynicotinamide** are limited. However, compounds with similar structural motifs, such as 6-hydroxygenistein, have been shown to interact with the Nrf2/HO-1 signaling pathway.[17] This pathway is a critical cellular defense mechanism against oxidative stress.

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1

(HO-1).<sup>[18][19]</sup> Given the structural similarities, it is hypothesized that **6-Hydroxynicotinamide** may also modulate this pathway.

Diagram: Proposed Nrf2/HO-1 Signaling Pathway Activation



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of Nrf2/HO-1 pathway activation by **6-Hydroxynicotinamide**.

## Conclusion

**6-Hydroxynicotinamide** presents an interesting molecular scaffold for further investigation in drug discovery and development. While direct and comprehensive experimental data on its structure and biological activity are still emerging, this technical guide provides a foundational understanding based on its key chemical identifiers, predicted properties, and data from closely related analogs. The potential for this molecule to interact with crucial cytoprotective pathways like the Nrf2/HO-1 system warrants further experimental validation. Future research, particularly X-ray crystallography and in-depth biological assays, will be instrumental in fully elucidating the therapeutic potential of **6-Hydroxynicotinamide**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Hydroxynicotinamide | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - 6-hydroxynicotinamide (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 6-Hydroxynicotinamide | 3670-59-5 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinamide(98-92-0) 1H NMR spectrum [chemicalbook.com]
- 9. hmdb.ca [hmdb.ca]
- 10. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]
- 11. Pyridine-N-oxide(694-59-7) 13C NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Niacinamide [webbook.nist.gov]



- 14. researchgate.net [researchgate.net]
- 15. 6-Hydroxynicotinic acid, 2TMS derivative [webbook.nist.gov]
- 16. webbook.nist.gov [webbook.nist.gov]
- 17. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 6-Hydroxynicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222860#6-hydroxynicotinamide-molecular-structure]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)